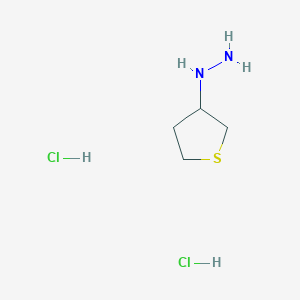

thiolan-3-ylhydrazine dihydrochloride

Description

Properties

IUPAC Name |

thiolan-3-ylhydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2S.2ClH/c5-6-4-1-2-7-3-4;;/h4,6H,1-3,5H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCSHWGJKUXXKID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1NN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Common Laboratory Synthesis

The primary synthetic method for thiolan-3-ylhydrazine involves the reaction of thiolane-3-carboxaldehyde with hydrazine hydrate under reflux conditions in an alcoholic solvent:

-

- Thiolane-3-carboxaldehyde (C4H6OS)

- Hydrazine hydrate (N2H4·H2O)

Solvent: Ethanol or methanol, chosen for good solubility and reflux stability

- Reaction Conditions:

- Reflux temperature (~78°C for ethanol)

- Reaction time: Typically 4–8 hours to ensure complete conversion

- Mechanism: Nucleophilic addition of hydrazine to the aldehyde carbonyl, followed by elimination of water, forming the hydrazone intermediate which is then reduced or stabilized to yield the hydrazine derivative

- Isolation: The product is isolated by recrystallization from ethanol or ethyl acetate to enhance purity

- Yield: Generally moderate to high (60–85%) depending on reaction optimization

Preparation of the Dihydrochloride Salt

Thiolan-3-ylhydrazine is often converted into its dihydrochloride salt to improve stability and solubility:

- Procedure:

- The free base thiolan-3-ylhydrazine is dissolved in anhydrous ethanol or another suitable solvent

- Anhydrous hydrogen chloride gas or concentrated hydrochloric acid is bubbled or added dropwise under cooling

- The salt precipitates out as a solid, which is filtered and dried under vacuum

- Advantages:

- Enhanced shelf life due to reduced volatility and oxidation

- Improved handling safety

- Better solubility in aqueous media for biological or synthetic applications

Data Table: Summary of Preparation Parameters

| Parameter | Laboratory Method | Industrial Method |

|---|---|---|

| Starting Materials | Thiolane-3-carboxaldehyde, hydrazine hydrate | Same as laboratory, in bulk quantities |

| Solvent | Ethanol or methanol | Ethanol, methanol, or other industrial solvents |

| Reaction Temperature | Reflux (~78°C) | Controlled temperature via continuous flow |

| Reaction Time | 4–8 hours | Optimized for throughput (minutes to hours) |

| Catalyst | None typically required | Possible acid catalysts or additives |

| Product Isolation | Recrystallization | Multi-step crystallization and filtration |

| Salt Formation | Addition of HCl to form dihydrochloride salt | Same, with controlled addition and drying |

| Yield | 60–85% | >80% with process optimization |

Research Findings and Notes

- The reaction of thiolane-3-carboxaldehyde with hydrazine hydrate is well-documented as a reliable route for synthesizing thiolan-3-ylhydrazine, with the dihydrochloride salt providing enhanced stability for storage and use.

- Continuous flow synthesis in industrial applications offers advantages in safety and scalability, particularly important given the toxicity and volatility of hydrazine derivatives.

- The purity of the final product is critical for its use as a building block in medicinal chemistry, where impurities can affect biological activity and safety profiles.

- The dihydrochloride salt is preferred for biological assays and pharmaceutical formulations due to its improved aqueous solubility and reduced volatility.

Analytical Considerations

- Purity Assessment: Typically performed by NMR spectroscopy, HPLC, and elemental analysis to confirm the structure and absence of unreacted aldehyde or hydrazine.

- Salt Confirmation: Verified by chloride ion titration and melting point determination, with the dihydrochloride salt exhibiting characteristic melting points distinct from the free base.

- Stability: The dihydrochloride salt form shows enhanced chemical stability under ambient conditions compared to the free base, which is prone to oxidation.

Chemical Reactions Analysis

Types of Reactions

Thiolan-3-ylhydrazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiolane derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

Nucleophiles: Ammonia or primary amines for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiolane derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Thiolan-3-ylhydrazine dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and pharmaceutical testing.

Mechanism of Action

The mechanism of action of thiolan-3-ylhydrazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various biochemical reactions. It may also interact with enzymes and proteins, altering their function and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but its unique structure suggests it may have multiple modes of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. [(Thiophen-3-yl)methyl]hydrazine Hydrochloride

- Molecular Formula : C₅H₉ClN₂S

- Molecular Weight : 164.66

- Key Differences: Structure: Replaces the saturated thiolane ring with an aromatic thiophene ring. Salt Form: Monohydrochloride (one HCl molecule) vs. dihydrochloride. Properties: Higher aromaticity in thiophene increases stability but reduces flexibility compared to thiolane. Stored at room temperature (RT), indicating better stability than the thiolane analog .

- Applications : Used in organic synthesis, particularly in heterocyclic chemistry .

2.2. (Tetrahydrofuran-3-yl)hydrazine Dihydrochloride

- Molecular Formula : C₄H₁₂Cl₂N₂O

- Molecular Weight : 138.6

- Key Differences :

- Applications : Explored in medicinal chemistry for its hydrazine moiety, which can form Schiff bases with carbonyl groups .

2.3. 3-(Piperazin-1-yl)-1λ⁶-thiolane-1,1-dione Dihydrochloride

- Molecular Formula : C₈H₁₇Cl₂N₂O₂S

- Molecular Weight : 240.75

- Key Differences :

- Structure : Incorporates a sulfone group (1,1-dione) and a piperazine ring, unlike the simple hydrazine substitution in thiolan-3-ylhydrazine.

- Functionality : The sulfone group enhances electrophilicity, while piperazine introduces basicity.

- Applications: Potential use in drug discovery for its dual functional groups, enabling interactions with enzymes or receptors .

Comparison of Physicochemical and Functional Properties

Biological Activity

Overview

Thiolane-3-ylhydrazine dihydrochloride is a hydrazine derivative characterized by its unique thiolane ring structure. This compound has garnered attention in the fields of chemistry, biology, and medicine due to its potential biological activities, particularly its antimicrobial and anticancer properties. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

- Molecular Formula : C4H11Cl2N2S

- Structure : Contains a thiolane ring, contributing to its reactivity and biological interactions.

Thiolane-3-ylhydrazine dihydrochloride acts primarily as a nucleophile, allowing it to participate in various biochemical reactions. Its interactions with enzymes and proteins can alter their functions, leading to significant biological effects. Although the specific molecular targets are still under investigation, preliminary studies suggest multiple modes of action that warrant further exploration.

Antimicrobial Properties

Research indicates that thiolan-3-ylhydrazine dihydrochloride exhibits notable antimicrobial activity. It has been evaluated against various bacterial strains, showing potential effectiveness in inhibiting growth:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.25 μg/mL |

| Streptococcus pyogenes | 0.5–1 μg/mL |

These findings suggest that the compound could serve as a basis for developing new antimicrobial agents .

Anticancer Activity

The compound has also been explored for its anticancer properties. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation:

| Cell Line | IC50 (μM) |

|---|---|

| U937 (human leukemia) | 16.23 |

| MDA-MB-231 (breast cancer) | 17.94 |

These results indicate that this compound may possess significant potential as an anticancer agent, particularly in targeting specific cancer types .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of this compound on pathogenic bacteria. The results showed that the compound effectively inhibited bacterial growth at low concentrations, highlighting its potential utility in clinical settings.

- Cytotoxicity in Cancer Models : Another study focused on the cytotoxic effects of the compound on various cancer cell lines. It was found to induce apoptosis in U937 cells, suggesting a mechanism that could be exploited for cancer treatment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.